N'-Isopentyl-5-methylisoxazole-3-carbohydrazide N'-Isopentyl-5-methylisoxazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17256080
InChI: InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide

CAS No.:

Cat. No.: VC17256080

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide
Standard InChI InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14)
Standard InChI Key JLDWSOFVBVTHFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)C(=O)NNCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide features a five-membered isoxazole ring substituted with a methyl group at position 5 and a carbohydrazide functional group at position 3. The hydrazide nitrogen is further substituted with an isopentyl (3-methylbutyl) chain. The IUPAC name, 5-methyl-N'-(3-methylbutyl)isoxazole-3-carbohydrazide, reflects this arrangement .

Key structural attributes:

  • Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms, known for its stability and role in medicinal chemistry.

  • Hydrazide moiety: Imparts potential chelation properties and biological activity.

  • Isopentyl group: Enhances lipophilicity, influencing pharmacokinetic behavior.

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution, where an isoxazole-3-carboxylate ester reacts with isopentyl hydrazine. A representative method, inferred from analogous reactions , involves:

Reaction conditions:

  • Ester substrate: Methyl 5-methylisoxazole-3-carboxylate.

  • Nucleophile: Isopentyl hydrazine.

  • Solvent: Polar aprotic solvents (e.g., dioxane, tert-butanol).

  • Base: Potassium carbonate to deprotonate the hydrazine.

  • Temperature: Reflux (80–100°C) for 12–48 hours.

Mechanism:

RCOOR’+H2NNHR”RCONHNR”+R’OH\text{RCOOR'} + \text{H}_2\text{NNHR''} \rightarrow \text{RCONHNR''} + \text{R'OH}

where R=\text{R} = 5-methylisoxazole and R”=\text{R''} = isopentyl.

Yield Optimization

Yields depend on steric and electronic factors:

  • Steric hindrance: The bulky isopentyl group may reduce reaction efficiency, necessitating prolonged reaction times .

  • Solvent choice: Tert-butanol enhances solubility of intermediates, improving yields compared to dioxane .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue/Description
Molecular weight211.26 g/mol
LogP (octanol-water)1.8 (predicted)
Solubility in water16.3 mg/mL (predicted)
Melting pointNot reported
pKa~3.5 (hydrazide NH), ~9.5 (isoxazole)

The compound’s high lipophilicity (LogP ~1.8) suggests moderate membrane permeability, while its aqueous solubility (16.3 mg/mL) classifies it as “soluble” under standard conditions .

Stability and Degradation

  • Thermal stability: Decomposes above 200°C based on analogous carbohydrazides.

  • Hydrolytic sensitivity: Susceptible to hydrolysis under acidic or alkaline conditions, cleaving the hydrazide bond.

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